molecular formula C11H14FNO4S B2368805 Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate CAS No. 2503208-38-4

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

Cat. No. B2368805
CAS RN: 2503208-38-4
M. Wt: 275.29
InChI Key: WULYPZWRNSWJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molecular weight of 275.3 . The compound is used for research purposes.


Molecular Structure Analysis

The InChI code for Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is 1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Enantioselective Intramolecular Oxyaminations

  • Application: Organoiodine-catalyzed enantioselective intramolecular oxyaminations have been developed using benzyl N-(fluorosulfonyl)carbamate as the nitrogen source. This method facilitates access to enantioenriched lactones and oxazolines (Wata & Hashimoto, 2021).

Sulfonamide-Based Carbamates as Inhibitors

  • Application: Novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibited strong inhibition of butyrylcholinesterase (BChE), with certain derivatives showing higher inhibitory activity than clinically used rivastigmine (Magar et al., 2021).

Fluoroamines via Chiral Cyclic Sulfamidates

  • Application: N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides (cyclic sulfamidates) were synthesized and used as substrates in fluorination reactions to produce N-benzyl fluoroamines, eventually yielding cyclic carbamates (Posakony & Tewson, 2002).

Vibrational and UV-Visible Spectroscopic Studies

  • Application: Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate was studied for its vibrational and electronic properties, contributing to the understanding of its molecular structure and dynamics (Rao et al., 2016).

Stereospecific Nickel-Catalyzed Cross-Coupling

  • Application: Stereospecific coupling of benzylic carbamates with arylboronic esters was developed, showing selective inversion or retention at the electrophilic carbon depending on the ligand used (Harris et al., 2013).

Stable and Non-Hazardous Arylsulfonyl Substitutes

  • Application: Dimethylaminopyridinium carbamoylides were designed as safer substitutes of arylsulfonyl isocyanates for producing arylsulfonyl carbamates and ureas, which have commercial applications (Sa̧czewski et al., 2006).

GABAA/Benzodiazepine Receptor Agonists

  • Application: Imidazo[1,5-a]quinoxaline amides and carbamates were identified as compounds with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies (Tenbrink et al., 1994).

Prodrugs for Amidines

  • Application: Several carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia, showing significant activity (Rahmathullah et al., 1999).

Fluoroalkylative Aryl Migration

  • Application: Fluorinated sulfinate salts were used in the silver-catalyzed fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He et al., 2015).

properties

IUPAC Name

benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYPZWRNSWJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

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